Bentonite

概要

説明

Bentonite is a topical medication primarily used to prevent or reduce the severity of allergic contact dermatitis caused by urushiol, the allergenic resin found in plants such as poison ivy, poison oak, and poison sumac . It acts as a physical barrier, protecting the skin from contact with these irritants. This compound contains this compound, a type of clay, which is effective as long as the film remains visible on the skin .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Bentonite involves the use of this compound clay, which is processed to enhance its barrier properties. The clay is typically purified and modified to improve its adhesion to the skin. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods: Industrial production of this compound involves the large-scale processing of this compound clay. The clay is mined, purified, and then formulated into a lotion or cream. The production process ensures that the final product has the desired consistency and efficacy for topical application .

化学反応の分析

Types of Reactions: Bentonite primarily acts as a physical barrier and does not undergo significant chemical reactions when applied to the skin. it may interact with other substances on the skin surface.

Common Reagents and Conditions: As this compound is a topical agent, it does not typically undergo chemical reactions that involve reagents and specific conditions. Its primary function is to form a protective layer on the skin.

Major Products Formed: Since this compound does not undergo significant chemical reactions, there are no major products formed from its application. Its effectiveness is based on its physical properties rather than chemical transformations .

科学的研究の応用

Bentonite has several scientific research applications, particularly in the fields of dermatology and allergology:

Dermatology: this compound is used to study the prevention and treatment of allergic contact dermatitis.

Allergology: Researchers use this compound to understand the mechanisms of allergic reactions to urushiol and other plant resins.

Cosmetics: this compound is used as an emulsion stabilizer in cosmetic formulations.

Pharmaceuticals: this compound’s properties are studied to develop new topical medications that can protect the skin from various irritants and allergens.

作用機序

The exact mechanism of action of Bentonite is not fully understood. It is believed that when applied topically, this compound acts as a physical barrier that interferes with the adsorption of antigens onto the skin and reduces the absorption of antigens into the skin . This barrier effect prevents the allergenic resin from coming into contact with the skin, thereby reducing the risk of allergic reactions. This compound does not modify the systemic allergic response and is effective only as long as the film remains visible on the skin .

類似化合物との比較

Dimethyldioctadecylammonium Montmorillonite: Another clay-based compound used for its barrier properties.

Quaternium 18-bentonite: A similar compound used in cosmetics and pharmaceuticals for its protective properties.

Uniqueness of Bentonite: this compound is unique in its specific formulation and use as a barrier against urushiol-induced allergic contact dermatitis. Its effectiveness is due to the specific properties of this compound clay, which forms a stable and visible film on the skin. Unlike other similar compounds, this compound is specifically designed for topical application to prevent allergic reactions to plant resins .

特性

CAS番号 |

1340-69-8 |

|---|---|

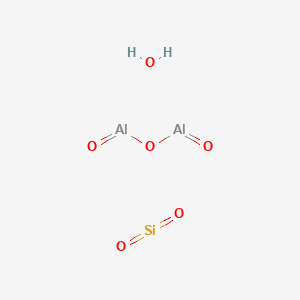

分子式 |

Al2H2O6Si |

分子量 |

180.06 g/mol |

IUPAC名 |

dioxosilane;oxo(oxoalumanyloxy)alumane;hydrate |

InChI |

InChI=1S/2Al.O2Si.H2O.3O/c;;1-3-2;;;;/h;;;1H2;;; |

InChIキー |

SVPXDRXYRYOSEX-UHFFFAOYSA-N |

正規SMILES |

O.O=[Al]O[Al]=O.O=[Si]=O |

物理的記述 |

Off-white to tan fine flakes or powder; [R.T. Vanderbilt MSDS] |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(Trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B8732459.png)